1-(4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione
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Overview
Description
Synthesis Analysis
The synthesis of triazinane derivatives typically involves condensation reactions. For instance, 1,3-bis(2-fluorophenyl)-5-pentyl-1,3,5-triazinane was synthesized via a condensation reaction involving pentylamine, 2-fluoroaniline, and formaldehyde in a basic solution (Ferhati et al., 2017). This methodology could be relevant for the synthesis of 1-(4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione.
Molecular Structure Analysis
The molecular and crystal structures of triazinane derivatives exhibit interesting features. For example, a study on 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione revealed that it forms H-bonded centrosymmetric dimers in the crystal, with a nonplanar structure and significant hydrogen bonding (Askerov et al., 2018).
Chemical Reactions and Properties
Triazinanes can undergo various chemical reactions, including transformations into thiol forms, as seen in the case of a cadmium complex of a related triazole derivative (Askerov et al., 2018). The triazinane ring can also engage in various intermolecular interactions, contributing to the formation of complex molecular structures.
Physical Properties Analysis
Triazinanes typically show good thermal stability. For example, hyperbranched polyfluorenes with triazinane cores exhibit high decomposition temperatures, indicating robust physical properties (Zou et al., 2011).
Chemical Properties Analysis
The chemical properties of triazinanes are influenced by their molecular structure. The presence of fluorophenyl groups in triazinane derivatives can lead to new properties, as observed in the synthesis of derivatives of S-5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol (Bihdan & Parchenko, 2017). These properties may be relevant to 1-(4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione.
properties
IUPAC Name |
1-(4-fluorophenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c15-11-3-5-12(6-4-11)18-10-17(9-16-14(18)20)8-13-2-1-7-19-13/h1-7H,8-10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMASLBCAAJVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
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